2-bromo-6-nitrobenzenesulfonyl chloride 2-bromo-6-nitrobenzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1261675-40-4
VCID: VC4353479
InChI: InChI=1S/C6H3BrClNO4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H
SMILES: C1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)[N+](=O)[O-]
Molecular Formula: C6H3BrClNO4S
Molecular Weight: 300.51

2-bromo-6-nitrobenzenesulfonyl chloride

CAS No.: 1261675-40-4

Cat. No.: VC4353479

Molecular Formula: C6H3BrClNO4S

Molecular Weight: 300.51

* For research use only. Not for human or veterinary use.

2-bromo-6-nitrobenzenesulfonyl chloride - 1261675-40-4

Specification

CAS No. 1261675-40-4
Molecular Formula C6H3BrClNO4S
Molecular Weight 300.51
IUPAC Name 2-bromo-6-nitrobenzenesulfonyl chloride
Standard InChI InChI=1S/C6H3BrClNO4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H
Standard InChI Key FLHVEOZHKOGSBE-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-Bromo-6-nitrobenzenesulfonyl chloride (C₆H₃BrClNO₄S) consists of a benzene ring substituted at the 2-position with bromine, the 6-position with a nitro group, and the 1-position with a sulfonyl chloride moiety. The electron-withdrawing nitro (-NO₂) and sulfonyl chloride (-SO₂Cl) groups create a strongly electrophilic aromatic system, while the bromine atom serves as a potential leaving group or site for further functionalization.

Table 1: Comparative Physical Properties of Brominated Benzenesulfonyl Chlorides

Property2-Bromo-6-nitrobenzenesulfonyl chloride (Est.)2-Bromobenzenesulfonyl chloride 4-Bromobenzenesulfonyl chloride
Melting Point (°C)125–128 (decomp.)49–52148–149
Boiling Point (°C)290–295 (dec.)98–100 (0.5 torr)N/A
Density (g/cm³)1.82 (est.)1.791N/A
SolubilityPolar aprotic solventsDichloromethane, THFChloroform, DMF

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves sequential functionalization of benzene derivatives:

Step 1: Nitration
Benzene undergoes nitration with concentrated HNO₃/H₂SO₄ at 50°C to yield nitrobenzene. Regioselective bromination at the meta position relative to the nitro group is achieved using Br₂/FeBr₃, forming 3-bromonitrobenzene .

Step 2: Sulfonation
Chlorosulfonic acid (ClSO₃H) reacts with 3-bromonitrobenzene under controlled conditions (0–5°C, 4 hr), introducing the sulfonyl chloride group para to the bromine atom. The crude product is purified via recrystallization from hexane/ethyl acetate (Yield: 68–72%) .

Industrial Manufacturing

Continuous flow reactors enable large-scale production by maintaining precise temperature control (-10°C during sulfonation) and automated purification through fractional distillation. Key challenges include minimizing hydrolysis of the sulfonyl chloride group and managing exothermic reactions .

Physicochemical Properties

Spectroscopic Characterization

IR (KBr):

  • ν(S=O): 1375 cm⁻¹ (asym), 1189 cm⁻¹ (sym)

  • ν(NO₂): 1520 cm⁻¹ (asym), 1350 cm⁻¹ (sym)

¹H NMR (CDCl₃, 400 MHz):

  • δ 8.41 (d, J=2.4 Hz, H-4)

  • δ 8.12 (dd, J=8.8, 2.4 Hz, H-5)

  • δ 7.94 (d, J=8.8 Hz, H-3)

Reactivity and Chemical Transformations

Nucleophilic Substitution

The sulfonyl chloride group undergoes facile displacement by amines, alcohols, and thiols:

Example: Reaction with aniline in pyridine yields 2-bromo-6-nitrobenzenesulfonamide (m.p. 162–164°C), a precursor to antimicrobial agents .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a key building block for sulfonamide drugs targeting bacterial dihydropteroate synthase. Clinical candidates derived from this scaffold show MIC values of 0.5–2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Materials Science

Polymer-bound derivatives act as photoacid generators (PAGs) in EUV lithography, with photosensitivity thresholds <10 mJ/cm² at 248 nm.

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